![molecular formula C21H18F3N3O2S2 B284282 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B284282.png)
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound that features a pyrimidine ring substituted with methoxyphenyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methoxybenzaldehyde and trifluoromethyl ketone.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the acetamide group is introduced through an amide coupling reaction with 2-(methylthio)aniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its unique structural features.
Material Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Biological Studies: It is used in biological assays to study its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl and methoxyphenyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The thioether linkage may also play a role in its biological activity by facilitating interactions with thiol-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(phenyl)acetamide: Lacks the methylthio group, which may affect its biological activity.
2-((4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(2-(ethylthio)phenyl)acetamide: Contains an ethylthio group instead of a methylthio group, potentially altering its chemical properties.
Uniqueness
The presence of both the trifluoromethyl and methoxyphenyl groups in 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(methylsulfanyl)phenyl]acetamide makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H18F3N3O2S2 |
---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(2-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H18F3N3O2S2/c1-29-14-9-7-13(8-10-14)16-11-18(21(22,23)24)27-20(26-16)31-12-19(28)25-15-5-3-4-6-17(15)30-2/h3-11H,12H2,1-2H3,(H,25,28) |
InChI Key |
UFJZIPZYWNWNAQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NC3=CC=CC=C3SC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.